molecular formula C17H16BrN3OS2 B2446510 (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione CAS No. 899748-92-6

(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione

Cat. No. B2446510
CAS RN: 899748-92-6
M. Wt: 422.36
InChI Key: JMECSUWWDMPAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H16BrN3OS2 and its molecular weight is 422.36. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid. Its transition metal complexes are also prepared. These complexes exhibit interesting properties due to ligand coordination with transition metal ions through oxygen atoms. Techniques like 1H-NMR, 13C-NMR, IR, elemental analysis, powder XRD, and TGA are used for characterization .

Antimicrobial Activity

The synthesized compound and its transition metal complexes are evaluated for antimicrobial activity. Using the Resazurin 96-well plate method, researchers assess their effectiveness against bacteria and fungi. Notably, the transition metal complexes demonstrate moderate to excellent antimicrobial activity, making them potential candidates for drug development .

Biological Relevance

1,3-diones (such as this compound) play crucial roles in biological systems. They exhibit antioxidant and antibacterial properties. The keto-enol tautomerism allows them to form bonds with metal ions, making them useful in pharmaceuticals. Additionally, 1,3-diketones serve as substrates for antidiabetic agents, antiulcer drugs, and more .

Catalytic Applications

Metal complexes of 1,3-diketones act as catalysts for olefin oxidation and epoxidation. Their versatile applications extend to the synthesis of heterocyclic compounds (e.g., pyrazole, isoxazole, triazole) and luminescent properties (e.g., europium complexes). These properties make them valuable in various fields .

Host-Guest Chemistry

The compound’s structure suggests potential host-guest interactions. Investigating its ability to participate in host-guest chemistry could lead to applications in molecular recognition, drug delivery, or supramolecular materials .

Enzyme Inhibition

Exploring whether this compound or its derivatives exhibit enzyme inhibition (e.g., α-glucosidase or α-amylase) could have implications for drug design, especially in the context of metabolic disorders .

Heterocyclic Synthesis

Given its aromatic moieties, this compound could serve as a building block for synthesizing novel heterocyclic compounds. Researchers might explore its reactivity in various cyclization reactions .

Materials Science

Considering its metal-binding properties, this compound might find applications in materials science, such as coordination polymers, sensors, or luminescent materials.

properties

IUPAC Name

[4-(5-bromo-2-hydroxybenzenecarbothioyl)piperazin-1-yl]-pyridin-2-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c18-12-4-5-15(22)13(11-12)16(23)20-7-9-21(10-8-20)17(24)14-3-1-2-6-19-14/h1-6,11,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECSUWWDMPAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC=CC=N2)C(=S)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.